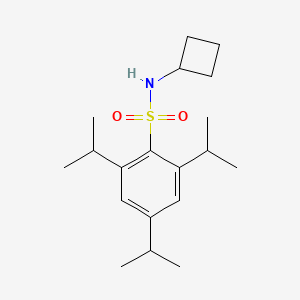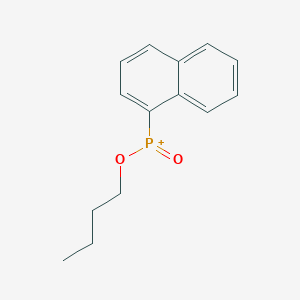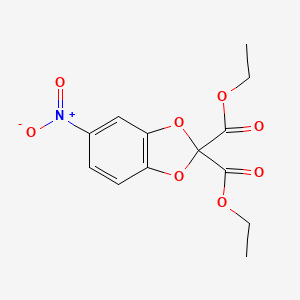![molecular formula C5H9F3OS B14214355 2-[(Trifluoromethyl)sulfanyl]butan-1-ol CAS No. 825628-50-0](/img/structure/B14214355.png)
2-[(Trifluoromethyl)sulfanyl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trifluoromethyl)sulfanyl]butan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of trichloromethanesulfenyl chloride with butanol under oxidative chlorofluorination conditions . The reaction is promoted by triethylborane and typically carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through distillation and recrystallization techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Trifluoromethyl)sulfanyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-[(Trifluoromethyl)sulfanyl]butanone.
Reduction: Formation of partially fluorinated butanol derivatives.
Substitution: Formation of various substituted butanol derivatives.
Applications De Recherche Scientifique
2-[(Trifluoromethyl)sulfanyl]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Mécanisme D'action
The mechanism of action of 2-[(Trifluoromethyl)sulfanyl]butan-1-ol involves its interaction with various molecular targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This group can modulate the activity of enzymes and receptors by altering the electronic environment of the active site .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)ethanol
- 2-(Trifluoromethyl)propan-1-ol
- 2-(Trifluoromethyl)butan-1-ol
Comparison: 2-[(Trifluoromethyl)sulfanyl]butan-1-ol is unique due to the presence of both a trifluoromethyl group and a sulfanyl group, which imparts distinct chemical properties compared to other similar compounds. The combination of these groups enhances its lipophilicity and electron-withdrawing capacity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
825628-50-0 |
|---|---|
Formule moléculaire |
C5H9F3OS |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2-(trifluoromethylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C5H9F3OS/c1-2-4(3-9)10-5(6,7)8/h4,9H,2-3H2,1H3 |
Clé InChI |
BCCIHSDNTYNLDE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



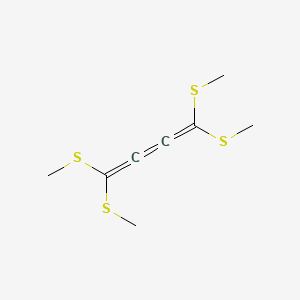
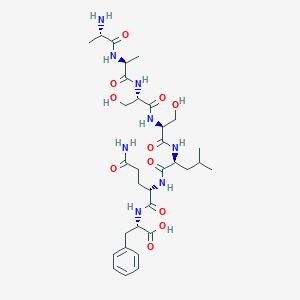


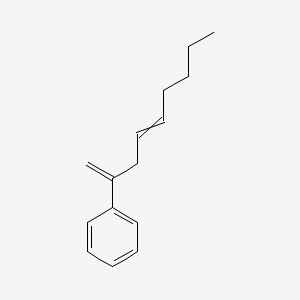
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
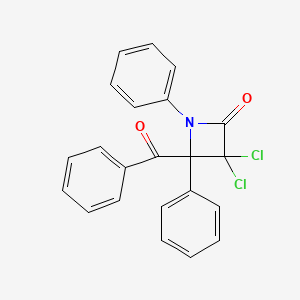
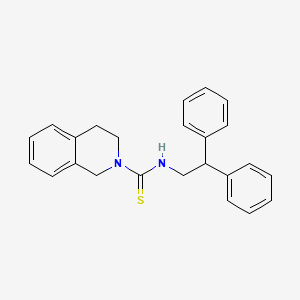
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
